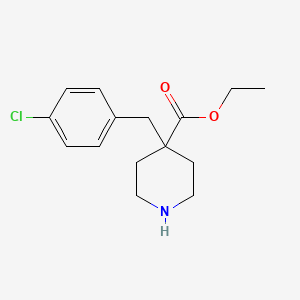![molecular formula C16H22N4O2 B5406850 1-[(3-isobutylisoxazol-5-yl)carbonyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5406850.png)
1-[(3-isobutylisoxazol-5-yl)carbonyl]-3-(1H-pyrazol-5-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-isobutylisoxazol-5-yl)carbonyl]-3-(1H-pyrazol-5-yl)piperidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as IPP and belongs to the class of piperidine derivatives. IPP has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of IPP involves the modulation of the NMDA receptor. IPP binds to a specific site on the receptor, leading to a decrease in the activity of the receptor. This results in a decrease in the influx of calcium ions into the neuron, which is believed to be responsible for the neuroprotective effects of IPP.
Biochemical and Physiological Effects:
IPP has been found to have a wide range of biochemical and physiological effects. It has been shown to have neuroprotective effects, reducing the damage caused by excitotoxicity and oxidative stress. IPP has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
実験室実験の利点と制限
IPP has several advantages for use in lab experiments. It is a highly pure compound and can be synthesized in high yield. It also has a well-defined mechanism of action, making it an ideal tool for investigating the NMDA receptor. However, IPP also has some limitations. It is a relatively new compound and its long-term effects are not yet fully understood. It also has a narrow therapeutic window, meaning that careful dosing is required to avoid toxicity.
将来の方向性
There are several future directions for research on IPP. One area of research is the investigation of the potential therapeutic applications of IPP in neurological disorders such as Alzheimer's disease and schizophrenia. Another area of research is the investigation of the long-term effects of IPP and its potential toxicity. Finally, the development of new derivatives of IPP with improved pharmacological properties is an area of ongoing research.
合成法
The synthesis of IPP involves the reaction of 3-isobutylisoxazole-5-carboxylic acid with 1H-pyrazole-5-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with piperidine to obtain IPP in high yield and purity.
科学的研究の応用
IPP has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the investigation of the mechanism of action of IPP. IPP has been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in synaptic plasticity and learning and memory processes. This makes IPP a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
[3-(2-methylpropyl)-1,2-oxazol-5-yl]-[3-(1H-pyrazol-5-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-11(2)8-13-9-15(22-19-13)16(21)20-7-3-4-12(10-20)14-5-6-17-18-14/h5-6,9,11-12H,3-4,7-8,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHRWAICXOIVOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)N2CCCC(C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1,3-benzothiazol-2-yl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5406768.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylhexanamide](/img/structure/B5406773.png)
![4-[(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]-6-methylpyrimidin-2-amine](/img/structure/B5406781.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5406798.png)

![ethyl 1-[4-(2-methoxyphenoxy)butyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5406812.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}-2-pyridinecarboxamide](/img/structure/B5406820.png)
![2-ethyl-3-(4-fluorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5406825.png)

![N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5406854.png)
![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide](/img/structure/B5406857.png)
![1-[2-(2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-2-pyrrolidinone hydrochloride](/img/structure/B5406863.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5406866.png)
![4-{[2-methyl-5-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5406870.png)
